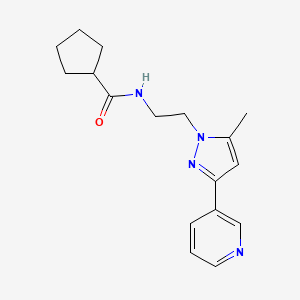

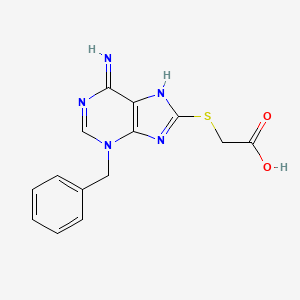

![molecular formula C15H17N3O3 B2943321 N-cyclohexyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886899-46-3](/img/structure/B2943321.png)

N-cyclohexyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-cyclohexyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a compound that has been synthesized as part of a series of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids . The aim of this synthesis was to establish a structure-analgesic activity relationship .

Synthesis Analysis

The synthesis of this compound involved the use of ethyl esters (I) of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids (IIa-l) . It was noted that in contrast to 4-hydroxyquinolin-2-one analogs, which are easily amidated without any problems, pyrido[1,2-a]pyrimidine esters (I) can form quite stable adducts with primary amines at a ratio of 1:1 . This not only results in bound amine in equimolar quantity, but also significantly decreases the acylating capacity of their ethoxycarbonyl groups . An at least two-fold excess of amine is needed to overcome these difficulties and push the reaction in the desired direction .Molecular Structure Analysis

The spatial structure of this group of substances was assessed as part of the synthesis process . The resulting picolylamides IIa-l are completely inert to the initial picolylamines, not forming stable compounds with them .Chemical Reactions Analysis

The transition from 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides to the structurally similar pyrido[1,2-a]pyrimidine derivatives was generally accompanied by some decrease in analgesic activity .Scientific Research Applications

Synthesis and Medicinal Applications

- Research has delved into the hydrogen bonding characteristics of anticonvulsant enaminones, revealing insights into the structural aspects that could influence the activity of related compounds, including N-cyclohexyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide. This exploration aids in understanding how molecular structures impact pharmacological activities (Kubicki, Bassyouni, & Codding, 2000).

- Studies have identified strategies to reduce the metabolism mediated by aldehyde oxidase (AO) in compounds featuring the imidazo[1,2-a]pyrimidine moiety, which is structurally related to this compound. These findings are crucial for developing drugs with improved bioavailability and stability, potentially applicable to a wide range of pharmaceutical compounds (Linton et al., 2011).

Chemical Properties and Transformations

- The chemical reactivity of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde towards various nucleophiles has been documented, leading to the formation of a series of compounds. These reactions offer insights into the versatile chemistry of the pyrido[1,2-a]pyrimidine scaffold, which can be leveraged for the synthesis of novel heterocyclic compounds with potential biological activities (Abass et al., 2010).

Material Science Applications

- The synthesis and magnetic properties of a novel mixed-valence Co(II)/Co(III) 3D complex derived from 2-pyrimidine-carboxamide, which shares structural features with this compound, have been explored. This research contributes to the development of materials with potential applications in magnetic storage and sensing technologies (Rodrı́guez-Diéguez et al., 2007).

Anticancer and Antimicrobial Activity

- The exploration of indole-pyrimidine hybrids, incorporating the this compound framework, for their anticancer and antimicrobial activities highlights the potential of this compound in the development of new therapeutic agents. These studies underscore the importance of structural modifications to enhance biological activity and selectivity (Gokhale, Dalimba, & Kumsi, 2017).

Future Directions

Mechanism of Action

Pharmacokinetics

: The reactivity of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, a similar compound, towards N- and C-nucleophiles was described . A series of new enaminones, Schiff’s base, and hydrazinomethylenediketones were prepared in good yields . It was noted that pyrido[1,2-a]pyrimidine esters can form quite stable adducts with primary amines at a ratio of 1:1 . An at least two-fold excess of amine is needed to overcome these difficulties and push the reaction in the desired direction .

Action Environment

: It was found that only the 9-methyl group could be regarded as a factor undoubtedly facilitating increases in analgesic properties, this being independent of the structure of the terminal picolylamide fragment .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-cyclohexyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide are not fully understood yet. It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of this compound are not well-documented. Some studies suggest that it may have marked analgesic properties

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

N-cyclohexyl-2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c19-13(16-10-6-2-1-3-7-10)12-14(20)17-11-8-4-5-9-18(11)15(12)21/h4-5,8-10,20H,1-3,6-7H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAZVAVJRRFJOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=C(N=C3C=CC=CN3C2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7,9-trimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2943240.png)

![2-(4-Benzoylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2943251.png)

![N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide](/img/structure/B2943252.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1-methylpyrazol-4-yl)-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2943255.png)

![3-Methyl-4-(3-methylphenoxy)isoxazolo[5,4-d]pyrimidine](/img/structure/B2943256.png)

![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]furan-2-carboxamide](/img/structure/B2943257.png)

![2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B2943259.png)

![4-Amino-7-methylthieno[2,3-C]pyridin-5-OL](/img/structure/B2943261.png)